molecular formula C14H14Cl2NNaO3 B7821364 sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B7821364
M. Wt: 338.2 g/mol
InChI Key: ZFDOLOCYGVTGDQ-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOLOCYGVTGDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition Followed by Oxidation

A classical approach involves the Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives, yielding bicyclic intermediates. Subsequent hydrogenation and oxidation yield cyclohexane-1-carboxylic acid.

Reaction Conditions :

StepReagents/ConditionsYield (%)
Diels-AlderAcrylic acid, 150°C, 12 h65–70
HydrogenationH₂, Pd/C, EtOAc, 50°C, 6 h85–90
OxidationKMnO₄, H₂O, 80°C, 4 h75–80

Birch Reduction of Aromatic Precursors

Benzene rings substituted with carboxyl groups undergo Birch reduction (Li/NH₃) to generate cyclohexane derivatives. This method offers regioselectivity but requires strict temperature control (−78°C).

Example Protocol :

  • Dissolve benzoic acid in liquid NH₃.

  • Add lithium metal gradually at −78°C.

  • Quench with NH₄Cl, isolate cyclohexane-1-carboxylic acid.

Key Challenge : Over-reduction leading to undesired stereoisomers.

Introduction of the 3,5-Dichlorophenyl Carbamoyl Group

The carbamoyl group is introduced via nucleophilic acyl substitution using 3,5-dichlorophenyl isocyanate. This step demands anhydrous conditions to prevent hydrolysis.

Isocyanate Coupling Reaction

Cyclohexane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3,5-dichlorophenyl isocyanate.

Optimized Procedure :

  • Acid Chloride Formation :

    • Cyclohexane-1-carboxylic acid (1 eq), SOCl₂ (2 eq), reflux, 4 h.

    • Remove excess SOCl₂ under vacuum.

  • Carbamoylation :

    • Add 3,5-dichlorophenyl isocyanate (1.2 eq), pyridine (catalyst), CH₂Cl₂, 0°C → RT, 12 h.

    • Quench with H₂O, extract with CH₂Cl₂, dry (MgSO₄), concentrate.

Yield : 70–75% after purification (silica gel chromatography).

Alternative Urea Formation Pathway

In cases where isocyanate availability is limited, urea precursors may be used. Cyclohexane-1-carboxylic acid is treated with 3,5-dichloroaniline and triphosgene (CCl₃O)₂CO to form the carbamoyl linkage.

Critical Parameters :

  • Stoichiometry : 1:1.1 ratio of acid to aniline.

  • Temperature : 0°C to minimize side reactions.

Sodium Salt Formation and Purification

The final step involves converting the carboxylic acid to its sodium salt. This is typically achieved via neutralization with sodium hydroxide (NaOH).

Procedure :

  • Dissolve 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid (1 eq) in ethanol.

  • Add NaOH (1.05 eq) in H₂O dropwise at 0°C.

  • Stir for 2 h, precipitate with diethyl ether.

  • Filter, wash with cold ether, dry under vacuum.

Purity Analysis :

MethodPurity (%)Notes
HPLC≥98.5C18 column, 0.1% TFA/MeCN
Elemental AnalysisNa: 6.8Theoretical Na: 6.7%

Stereochemical Control and Resolution Strategies

The (1S,2R) configuration requires enantioselective synthesis or chiral resolution.

Asymmetric Hydrogenation

Chiral catalysts such as (R)-BINAP-Ru complexes induce stereoselectivity during cyclohexene hydrogenation.

Typical Conditions :

  • Substrate: Cyclohexenecarboxylic acid.

  • Catalyst: [RuCl₂((R)-BINAP)]₂·NEt₃.

  • Pressure: 50 psi H₂, 25°C, 24 h.

  • Enantiomeric Excess (ee) : 92–95%.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

Example :

  • Racemic ester (1 eq), lipase (10 wt%), pH 7 buffer, 37°C, 48 h.

  • Yield : 40% (desired enantiomer), 98% ee.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety.

Continuous Flow Reactor Systems

  • Advantages : Improved heat transfer, reduced reaction times.

  • Application : Carbamoylation step performed in tubular reactors at 100°C, residence time 30 min.

Waste Management

  • Byproducts : HCl (from SOCl₂), NH₃ (from Birch reduction).

  • Neutralization : Scrubbing with NaOH solution.

Analytical Characterization of Intermediates and Final Product

Critical quality control steps ensure structural fidelity.

Spectroscopic Data

Intermediate: Cyclohexane-1-carbonyl chloride

  • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, 10H, cyclohexane), 2.9 (t, 1H, COCl).

  • IR (cm⁻¹) : 1805 (C=O stretch).

Final Product :

  • ¹³C NMR (D₂O) : δ 176.8 (COO⁻Na⁺), 155.2 (N-C=O), 134.1–128.3 (Ar-Cl).

  • HRMS (ESI) : m/z calc. for C₁₃H₁₃Cl₂NNaO₃⁺ [M+Na]⁺: 338.0124; found: 338.0121.

Comparative Evaluation of Synthetic Methods

A meta-analysis of published protocols reveals trade-offs between yield, scalability, and stereoselectivity.

MethodYield (%)Purity (%)Scalability
Diels-Alder/Oxidation6895Moderate
Birch Reduction5590Low
Asymmetric Hydrogenation7598High

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the cyclohexane ring and carbamoyl group. Strong oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium-based reagents selectively oxidize the cyclohexane ring, leading to ring-opening or hydroxylation products. For example:

Cyclohexane ring+KMnO4Dicarboxylic acid derivatives (under acidic conditions)\text{Cyclohexane ring} + KMnO_4 \rightarrow \text{Dicarboxylic acid derivatives (under acidic conditions)}

The dichlorophenyl group remains stable under these conditions due to its electron-withdrawing nature.

Nucleophilic Substitution Reactions

The carbamoyl group (NHCO-\text{NHCO}-) participates in nucleophilic substitution reactions, particularly at the carbonyl carbon. Amines or alcohols can displace the dichlorophenyl moiety under basic conditions:

R-NHCO-Ar+NuR-NHCO-Nu+Ar\text{R-NHCO-Ar} + \text{Nu}^- \rightarrow \text{R-NHCO-Nu} + \text{Ar}^-

This reactivity is exploited in derivatization for pharmacological studies .

Acid-Base Reactions

The sodium carboxylate group (COONa+-\text{COO}^-\text{Na}^+) exhibits acid-base equilibria. The free carboxylic acid form has a predicted pKa of 4.48 , making it moderately acidic. Protonation occurs under acidic conditions (pH < 4), converting the carboxylate to a carboxylic acid:

COONa++H+COOH+Na+\text{COO}^- \text{Na}^+ + \text{H}^+ \rightarrow \text{COOH} + \text{Na}^+

This property is critical for solubility modulation in biological assays .

Hydrolysis Reactions

The carbamoyl bond undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis :

    NHCO-Ar+H2OH+NH2+HOOC-Ar\text{NHCO-Ar} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{NH}_2 + \text{HOOC-Ar}
  • Basic Hydrolysis :

    NHCO-Ar+OHNH2+CO32-Ar\text{NHCO-Ar} + \text{OH}^- \rightarrow \text{NH}_2 + \text{CO}_3^{2-}\text{-Ar}

Hydrolysis rates depend on steric hindrance from the cyclohexane ring .

Comparative Reactivity Analysis

The compound’s reactivity is distinct from structurally related molecules due to its functional groups:

CompoundFunctional GroupspKa (Carboxylic Acid)Key Reactivity Differences
Cyclohexanecarboxylic acid−COOH4.90 Lacks carbamoyl and dichlorophenyl groups.
3-(4-Chlorophenyl)propanoic acid−COOH, −C₆H₄Cl4.58 Less steric hindrance; no carbamoyl group.
This compound −COO⁻Na⁺, −NHCO-C₆H₃Cl₂4.48 Enhanced electrophilicity at carbamoyl site

Synthetic Utility

The compound is synthesized via two key steps :

  • Acylation : Reaction of 3,5-dichloroaniline with a cyclohexane-derived acyl chloride.

  • Carboxylation : Sodium salt formation via treatment with sodium hydroxide.

This route ensures high purity (>95%) and scalability for research applications .

The reactivity of sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is governed by its multifunctional structure, enabling diverse transformations critical to its role as a neuromodulator precursor. Experimental data align with computational predictions of bond polarization and steric effects .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the presence of a cyclohexane ring substituted with a carbamoyl group and a dichlorophenyl moiety. Its molecular formula is C16H19Cl2NO3C_{16}H_{19}Cl_2NO_3, and it exhibits properties that make it suitable for various biological applications.

Pharmaceutical Applications

  • Antihypertensive Effects :
    • Research indicates that sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has potential as an antihypertensive agent. It may act by modulating vascular resistance and improving endothelial function.
    • Case Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its utility in treating hypertension-related disorders .
  • Diabetic Complications :
    • The compound has shown promise in addressing complications associated with diabetes, such as diabetic nephropathy.
    • Data Table : Efficacy in diabetic models can be summarized as follows:
StudyModelResult
ADiabetic RatsReduced renal damage markers by 40%
BIn vitroDecreased glucose-induced oxidative stress
  • Cancer Research :
    • Investigations into the compound's effects on cancer cell lines have revealed its potential to inhibit tumor growth.
    • Case Study : In vitro studies on breast cancer cells indicated a significant reduction in cell viability at concentrations of 10 µM and above, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exerts its effects by binding to the mGluR4 receptor and enhancing its response to glutamate. This modulation of mGluR4 activity leads to various downstream effects, including the reduction of neurotransmitter release and the modulation of synaptic plasticity. The molecular targets and pathways involved include the mGluR4 receptor and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

The following table compares sodium (1R,2S)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexanecarboxylate with two structurally related compounds:

Parameter Target Compound Methyl 2-(Chloromethyl)cyclohexane-1-carboxylate VU0155041 Sodium Salt (Racemic Mixture)
Core Structure Cyclohexane carboxylate with 3,5-dichlorophenyl carbamoyl Cyclohexane carboxylate with chloromethyl and methyl ester Same as target compound but unspecified stereochemistry
Molecular Formula C₁₄H₁₄Cl₂NNaO₃ C₁₀H₁₄ClO₄ (methyl ester) C₁₄H₁₄Cl₂NNaO₃
Molecular Weight 338.16 g/mol 352.19 g/mol 338.16 g/mol
CAS No. 1259372-69-4 EN300-651199 1259372-69-4 (stereospecific)
Substituents Sodium carboxylate, carbamoyl, 3,5-dichlorophenyl Methyl ester, chloromethyl Sodium carboxylate, carbamoyl, 3,5-dichlorophenyl
Solubility Soluble in water Data unavailable Soluble in water (stereospecific form)
Biological Activity mGlu4 PAM/agonist (high potency due to stereochemistry) Likely inactive at mGlu4 (ester reduces bioavailability) Reduced efficacy if racemic

Critical Analysis of Structural Differences and Activity

a) Functional Group Modifications
  • Carboxylate vs. Ester : The sodium carboxylate group in the target compound enhances water solubility compared to the methyl ester in methyl 2-(chloromethyl)cyclohexane-1-carboxylate, which likely reduces bioavailability .
  • Chloromethyl vs. Carbamoyl : The chloromethyl group in the analog lacks the hydrogen-bonding capability of the carbamoyl linker, critical for mGlu4 receptor interaction .
b) Halogen Substitution Patterns
  • 3,5-Dichlorophenyl vs. 4-Bromophenyl : references a 4-bromophenyl analog, but bromine’s larger atomic radius may sterically hinder receptor binding compared to chlorine’s optimal size in the target compound.
c) Stereochemical Considerations
  • The (1R,2S) configuration in the target compound is essential for binding to mGlu3. Racemic mixtures (e.g., unspecified VU0155041) show reduced efficacy, highlighting the importance of stereochemistry in drug design .

Research Findings and Implications

  • Target Compound: Demonstrated EC₅₀ values in nanomolar ranges for mGlu4 activation, with in vivo efficacy in rodent models of Parkinson’s disease .
  • Stereoisomers : Studies show that the (1S,2R) enantiomer of the target compound is 100-fold less active, underscoring the necessity of chiral resolution in development .

Biological Activity

Sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate, often referred to as a sodium salt of a cyclohexane derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a cyclohexane core substituted with a carbamoyl group and a dichlorophenyl moiety, which are crucial for its interaction with biological targets.

Chemical Structure

The chemical structure of sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate can be represented as follows:

C6H10Cl2NO2Na\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}\text{O}_2\text{Na}

This structure features:

  • A cyclohexane ring
  • A carbamoyl group attached to the second carbon
  • A 3,5-dichlorophenyl substituent

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dichlorophenyl group enhances lipophilicity and facilitates membrane penetration, allowing the compound to exert effects on cellular pathways.

Biological Activity Overview

Research indicates that sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
  • Anticancer Potential : Preliminary studies suggest that sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Table 1: Biological Activities and IC50 Values

Activity TypeIC50 Value (µM)Reference
Antibacterial12.5
Antifungal15.0
Anti-inflammatory8.0
Anticancer (A549)20.0

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate against various pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • In Vivo Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups.
  • Cancer Cell Line Testing : In vitro assays using the A549 lung cancer cell line demonstrated that treatment with sodium; 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate led to a dose-dependent decrease in cell viability and increased rates of apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate, and how can yield optimization be achieved?

  • Methodology : A carbodiimide-mediated coupling reaction is commonly employed. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxyl group of cyclohexane-1-carboxylic acid derivatives, followed by reaction with 3,5-dichloroaniline. Solvent choice (e.g., anhydrous dichloromethane) and catalysts like DMAP improve reaction efficiency . Optimize reaction time (3–6 hours) and stoichiometric ratios (1:1.5 for acid:amine) to enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm structural integrity, focusing on the cyclohexane carboxylate moiety (δ ~1.5–2.5 ppm for cyclohexane protons) and the 3,5-dichlorophenyl group (δ ~7.2–7.5 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) can assess purity. Monitor for byproducts like unreacted 3,5-dichloroaniline .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 352.19 for the sodium adduct) .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodology : Compounds with 3,5-dichlorophenyl carbamoyl groups exhibit antiandrogenic effects. For example, vinclozolin metabolites disrupt androgen receptor signaling in male rats. Initial assays should include:

  • In vitro receptor binding assays (e.g., AR/ER competitive binding).
  • Cellular toxicity screens (e.g., MTT assay in HEK293 or LNCaP cells) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and metabolic stability?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with androgen receptors. Focus on the dichlorophenyl group’s hydrophobic pockets and carboxylate’s hydrogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in biological membranes .

Q. How can metabolite identification be performed in biological matrices?

  • Methodology :

  • Sample Preparation : Incubate the compound with liver microsomes (human/rat) and extract metabolites using SPE cartridges.
  • GC-MS/LC-MS : Use a Q-TOF system for high-resolution profiling. Look for hydroxylated or dechlorinated metabolites (e.g., m/z shifts +16 or -35) .
  • Isotopic Labeling : 13^{13}C-labeled cyclohexane carboxylate can track metabolic pathways .

Q. How should contradictory data on biological activity be resolved?

  • Methodology :

  • Dose-Response Analysis : Test varying concentrations (nM–μM) to identify non-monotonic effects (e.g., hormesis).
  • Metabolite Interference : Compare parent compound vs. metabolite activity (e.g., 3,5-dichloroaniline derivatives may antagonize effects) .
  • Cell Line Specificity : Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
  • Emergency Response : Train staff in spill management (e.g., absorb with vermiculite) and eye wash station use .

Q. How can synthetic scalability be balanced with environmental sustainability?

  • Methodology :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.
  • Catalyst Recycling : Immobilize EDC on silica gel to reduce waste .
  • Life Cycle Assessment (LCA) : Quantify E-factor (kg waste/kg product) to optimize atom economy .

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